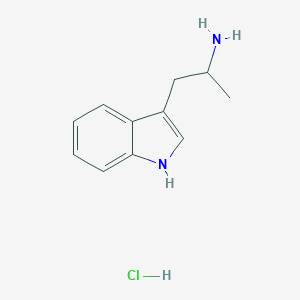

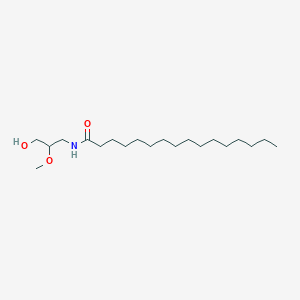

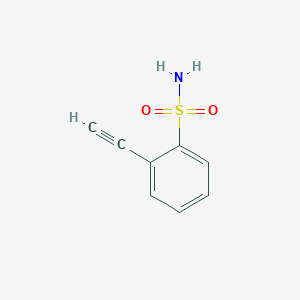

1-(2-Hydroxyethyl)-1H-1,2,3-triazole-4-carbaldehyde

Overview

Description

Tylosin phosphate is a macrolide antibiotic and bacteriostatic feed additive used primarily in veterinary medicine. It is produced as a fermentation product of the bacterium Streptomyces fradiae. Tylosin phosphate is known for its broad spectrum of activity against Gram-positive organisms and a limited range of Gram-negative organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tylosin phosphate is typically prepared by dissolving tylosin tartrate or phosphate powder in ethyl acetate. Butyl acetate is then slowly added dropwise while stirring at a temperature of 0-5°C. After sufficient mixing, the solution is subjected to centrifugal separation, and the obtained crystal is washed with cold butyl acetate and vacuum dried until the drying loss is less than 1% .

Industrial Production Methods

In industrial settings, tylosin phosphate is produced through the fermentation of Streptomyces fradiae. The fermentation broth is filtered, and the tylosin-rich organic phase is extracted using butyl acetate. The extract is then stripped with acidic water, neutralized, decolorized, concentrated, and spray-dried to obtain tylosin phosphate powder .

Chemical Reactions Analysis

Types of Reactions

Tylosin phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a highly lipid-soluble, weak organic base that readily forms salts and esters .

Common Reagents and Conditions

Oxidation: Tylosin phosphate can be oxidized using reagents like hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions.

Major Products

The major products formed from these reactions include various derivatives of tylosin, such as tylosin A, B, C, and D, each contributing to the overall potency of the compound .

Scientific Research Applications

Tylosin phosphate is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Veterinary Medicine: Used to treat bacterial infections in a wide range of animal species and as a growth promotant in livestock.

Antibiotic Resistance Studies: Research on the impact of tylosin phosphate on antibiotic resistance in bacteria, particularly in livestock.

Microbial Studies: Used to study the effects of macrolide antibiotics on various bacterial species.

Mechanism of Action

Tylosin phosphate exerts its effects by binding to the 50S ribosomal subunit of susceptible bacteria, specifically targeting the peptidyl transferase center. This action inhibits the translocation steps in protein synthesis, effectively preventing the bacteria from growing and multiplying . The compound is active against Gram-positive bacteria, mycoplasma, and certain Gram-negative bacteria .

Comparison with Similar Compounds

Similar Compounds

Erythromycin: Another macrolide antibiotic with a similar mechanism of action but a broader spectrum of activity.

Azithromycin: Known for its extended half-life and broader spectrum of activity compared to tylosin phosphate.

Clarithromycin: Similar to erythromycin but with improved acid stability and better oral absorption.

Uniqueness of Tylosin Phosphate

Tylosin phosphate is unique in its high margin of safety and its specific use in veterinary medicine. It is particularly effective against Mycoplasma species and has been shown to be extremely active against these pathogens . Additionally, its use as a feed additive for growth promotion in livestock sets it apart from other macrolides .

Properties

IUPAC Name |

1-(2-hydroxyethyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c9-2-1-8-3-5(4-10)6-7-8/h3-4,9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDUXXELQSVVONT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NN1CCO)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

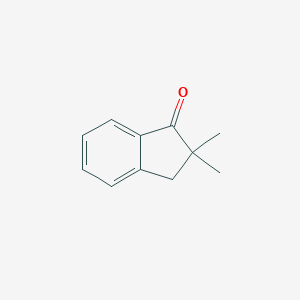

![Spiro[cyclopropane-1,2'-indan]-1'-one](/img/structure/B129395.png)

![2,3,4,5-Tetrafluoro-alpha-[(2-formyl-2-methylhydrazinyl)methylene]-beta-oxobenzenepropanoic Acid Ethyl Este](/img/structure/B129402.png)